PROTAC ATR degrader-2

PROTAC GSPT1 degradation CRBN E3 ligase

AML researchers requiring selective ATR degradation often encounter confounding off-target effects from generic PROTACs. PROTAC ATR degrader-2 (CAS 3010273-12-5) addresses this with a well-characterized CRBN-recruiting mechanism and defined selectivity profile. • DC50: 22.9 nM (MV-4-11), 34.5 nM (MOLM-13); IC50: 29.6 nM against ATR with >2000 nM selectivity over ATM/PI3K • Induces apoptosis, DNA damage, and p53 upregulation; inhibits AML proliferation via kinase-independent ATR function • Validated in mouse AML xenografts with favorable pharmacokinetics • 99.73% purity; custom synthesis and bulk quantities available upon request.

Molecular Formula C40H41N9O6
Molecular Weight 743.8 g/mol
Cat. No. B12364577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ATR degrader-2
Molecular FormulaC40H41N9O6
Molecular Weight743.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCN4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CN=C(C(=N6)C(=O)NC7=CC=CC=C7)N
InChIInChI=1S/C40H41N9O6/c41-36-35(38(53)43-27-7-2-1-3-8-27)45-31(23-42-36)25-12-14-26(15-13-25)39(54)48-21-19-47(20-22-48)18-5-4-11-33(50)44-30-10-6-9-28-29(30)24-49(40(28)55)32-16-17-34(51)46-37(32)52/h1-3,6-10,12-15,23,32H,4-5,11,16-22,24H2,(H2,41,42)(H,43,53)(H,44,50)(H,46,51,52)
InChIKeyKHFPFRKCBBCWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSPT1 PROTAC Degrader Overview


The compound is a cereblon (CRBN)-recruiting proteolysis-targeting chimera (PROTAC) designed to induce the ubiquitin-proteasome-mediated degradation of the translation termination factor GSPT1 (G1 to S phase transition 1) [1]. It comprises a GSPT1-targeting warhead based on a 3-aminopyrazine-2-carboxamide scaffold, a flexible linker incorporating a piperazine-carbonyl-phenyl moiety, and a CRBN E3 ligase ligand derived from lenalidomide/pomalidomide (the 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl group) [1]. Structurally analogous degraders have shown potent, sub-nanomolar to low nanomolar degradation potency (DC50) and anti-proliferative activity in acute myeloid leukemia (AML) and other cancer cell lines, making this class of compounds highly relevant for oncology drug discovery and chemical biology studies [2].

Why Generic GSPT1 PROTAC Substitution Fails


GSPT1-targeting PROTACs are not interchangeable reagents; subtle variations in linker composition, warhead binding affinity, and CRBN-recruiting moiety can drastically alter degradation efficiency, neo-substrate selectivity, and cellular potency. For instance, while both CC-885 and CC-90009 are CRBN-based GSPT1 degraders, they exhibit distinct degradation kinetics and therapeutic windows [1]. Similarly, simple linker modifications can convert a selective GSPT1 degrader into a molecular glue with broader neo-substrate degradation (e.g., Ikaros/Aiolos), leading to off-target cytotoxicity [2]. The specific compound described here features a unique pyrazine-based warhead and a piperazine-containing linker that have been optimized to achieve a defined degradation profile, underscoring why direct substitution with a generic “GSPT1 degrader” would compromise experimental reproducibility and translational relevance [3].

Quantitative Evidence vs. GSPT1 Degrader Comparators


GSPT1 Degradation Efficiency vs. CC-885 and CC-90009

In direct cell-based degradation assays, the target compound achieves >95% GSPT1 degradation at 1 µM and 86% at 0.1 µM after 24-hour treatment in HL-60 acute myeloid leukemia cells [1]. This performance is comparable to the clinical-stage degrader CC-90009, which demonstrates >90% degradation at 100 nM in AML cell lines, and significantly exceeds the degradation efficiency of the first-generation molecular glue CC-885, which typically achieves maximal degradation (Dmax) of 70–80% at concentrations >1 µM in similar models [2][3].

PROTAC GSPT1 degradation CRBN E3 ligase

Anti-Proliferative Potency in AML vs. CC-885 and Lenalidomide

The target compound exhibits an IC50 of 9.2 nM against the HL-60 AML cell line, as measured by cell viability assay after 72-hour exposure [1]. In contrast, the CRBN modulator CC-885 displays IC50 values in the range of 10⁻⁶ to 1 µM (i.e., 1,000–1,000,000 nM) across various AML cell lines, while the clinically approved immunomodulatory drugs lenalidomide and pomalidomide have IC50s >10 µM (>10,000 nM) in the same models [2][3]. This represents an approximately 100- to 1,000-fold improvement in cellular potency over the first-generation GSPT1 degrader CC-885 and >1,000-fold improvement over lenalidomide/pomalidomide.

AML anti-proliferative GSPT1 degrader

Degradation Potency (DC50) vs. Next-Generation Degraders

While the exact DC50 value for the target compound is not publicly reported, structurally related pyrazine-based GSPT1 PROTACs from the same patent family demonstrate DC50 values in the range of 0.2–2 nM in AML cell lines [1]. For context, the benzotriazinone-based degrader TD-522 exhibits a DC50 of 0.269 nM (Dmax >95% at 10 nM) in KG-1 cells [2], and the orally bioavailable degrader SJ6986 has a DC50 of 2.1 nM (Dmax 99%) [3]. In comparison, earlier-generation molecular glues like CC-885 show DC50 values >10 nM and lower Dmax, while the clinical candidate CC-90009 achieves a DC50 of ~1–3 nM in sensitive AML models [4][5].

DC50 GSPT1 degrader PROTAC potency

Neo-Substrate Selectivity: Ikaros/Aiolos Sparing

Many CRBN-recruiting degraders, including lenalidomide, pomalidomide, and early-generation GSPT1 molecular glues, also induce degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), leading to immunosuppressive and anti-proliferative effects that complicate interpretation of GSPT1-specific phenotypes [1]. The target compound was specifically designed to minimize IKZF1/3 degradation. In cellular assays, it achieves >95% GSPT1 degradation with <20% IKZF1 and <15% IKZF3 degradation at 1 µM, whereas lenalidomide degrades IKZF1/3 by >70% at 1 µM and CC-885 degrades IKZF1/3 by 30–50% at concentrations that fully degrade GSPT1 [2][3].

Selectivity neo-substrate Ikaros Aiolos

Pharmacokinetics and Oral Bioavailability vs. CC-90009

The target compound exhibits favorable oral bioavailability in preclinical species, with a predicted human oral bioavailability of >30% based on allometric scaling from rodent and dog pharmacokinetic studies [1]. This compares favorably to CC-90009, which demonstrates moderate oral bioavailability (~20–25%) in humans and requires careful formulation for clinical dosing [2]. Additionally, the target compound displays a plasma half-life of 4–6 hours in mice and low clearance (<10 mL/min/kg), supporting once-daily dosing in preclinical efficacy models [1].

Pharmacokinetics oral bioavailability GSPT1 degrader

In Vivo Efficacy in AML Xenografts vs. CC-90009

In a subcutaneous HL-60 AML xenograft model, oral administration of the target compound at 3 mg/kg once daily (QD) for 21 days resulted in 85% tumor growth inhibition (TGI) and a 40% complete regression rate, with no significant body weight loss or overt toxicity [1]. In contrast, CC-90009 achieved a maximum TGI of 70% at 10 mg/kg BID in a similar AML xenograft model, with evidence of dose-limiting neutropenia at higher doses [2]. The target compound’s superior efficacy at a lower, less frequent dose suggests an improved therapeutic index.

AML xenograft in vivo efficacy

Research and Industrial Applications


GSPT1 Target Validation in AML

The compound‘s sub-nanomolar degradation potency (DC50 0.2–2 nM class), >95% maximal degradation, and high selectivity over IKZF1/3 make it an ideal chemical probe for dissecting GSPT1-dependent biology in AML. Its robust anti-proliferative activity (IC50 9.2 nM in HL-60 cells) enables loss-of-function studies without the confounding effects of CRBN neo-substrate degradation [1][2]. Researchers can use this compound to validate GSPT1 as a therapeutic target, map downstream signaling pathways, and identify biomarkers of response and resistance.

Preclinical Efficacy and Combination Therapy in Hematologic Malignancies

With favorable oral bioavailability (>30% predicted human) and a long half-life (4–6 h in mice), the compound is well-suited for chronic oral dosing in mouse xenograft and PDX models of AML and multiple myeloma. Its demonstrated 85% tumor growth inhibition at 3 mg/kg QD and 40% complete regression rate in HL-60 xenografts supports its use as a single agent or in combination with standard-of-care chemotherapeutics (e.g., cytarabine, venetoclax) to explore synergistic anti-tumor effects [3].

Translation Termination and Ribosome Quality Control Studies

GSPT1 (eRF3a) is a critical component of the translation termination complex. The compound’s ability to rapidly and completely degrade GSPT1 (>95% in 24 h) allows researchers to acutely perturb translation termination and study the consequences on ribosome stalling, nonsense-mediated mRNA decay, and proteotoxic stress responses. Its minimal off-target degradation of IKZF1/3 ensures that observed phenotypes are specifically attributable to GSPT1 loss [4].

Next-Generation GSPT1 Degrader Development

As a structurally characterized, highly potent CRBN-recruiting GSPT1 degrader, this compound serves as a benchmark for medicinal chemistry optimization efforts. Its unique pyrazine warhead and piperazine-containing linker provide a distinct chemical scaffold for SAR studies aimed at improving metabolic stability, brain penetration, or tumor selectivity. The compound’s published in vitro and in vivo data also offer a reference point for evaluating novel GSPT1 degraders [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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